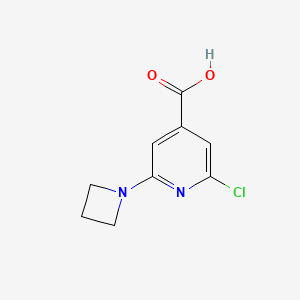
2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid is a heterocyclic compound that features both azetidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions to form new C-C bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound is used in the synthesis of complex heterocyclic structures, which are valuable in the development of new materials and pharmaceuticals.
Biological Studies: It can be used to study the biological activity of azetidine-containing compounds, which have shown various biological activities.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The azetidine ring can act as a pharmacophore, interacting with specific molecular targets to exert its effects . The exact pathways and molecular targets would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and used in the synthesis of biologically active compounds.
N-substituted-3-chloro-2-azetidinone derivatives: Known for their anticonvulsant activity.
3-pyrrole-substituted 2-azetidinones: Synthesized using catalytic amounts of molecular iodine under microwave irradiation.
Uniqueness
2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid is unique due to the combination of the azetidine and pyridine rings, which imparts distinct chemical properties and potential biological activities. This combination allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H9ClN2O2 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-6-chloropyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-4-6(9(13)14)5-8(11-7)12-2-1-3-12/h4-5H,1-3H2,(H,13,14) |
InChI Key |
ZEIPOJRHNQWMIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC(=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


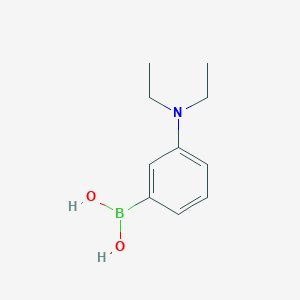

![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)
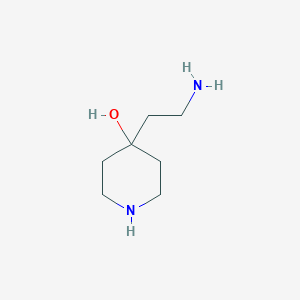
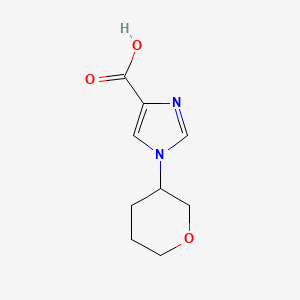
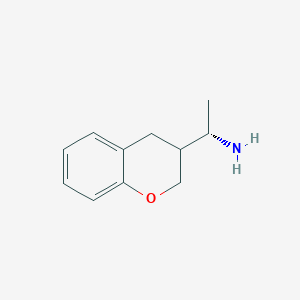
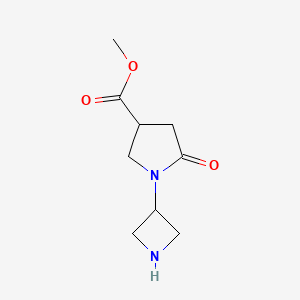
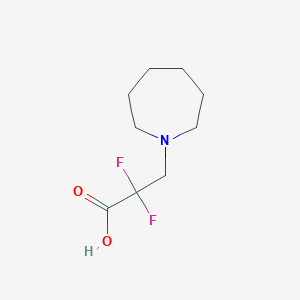
![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)

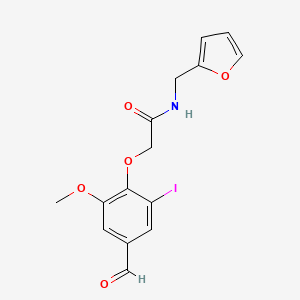


![tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate](/img/structure/B13171934.png)
